molecular formula C20H24N2O B1624831 3-(Dibenzylamino)azepan-2-one CAS No. 83783-77-1

3-(Dibenzylamino)azepan-2-one

Cat. No.: B1624831
CAS No.: 83783-77-1
M. Wt: 308.4 g/mol
InChI Key: BRAYCQJGMBISSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dibenzylamino)azepan-2-one is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dibenzylamino)azepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dibenzylamino)azepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(dibenzylamino)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20-19(13-7-8-14-21-20)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYCQJGMBISSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003834
Record name 6-(Dibenzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83783-77-1
Record name 3-[Bis(phenylmethyl)amino]hexahydro-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83783-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bis(benzyl)amino)hexahydro-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Dibenzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[bis(benzyl)amino]hexahydro-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic data for 3-(Dibenzylamino)azepan-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the spectroscopic characteristics of 3-(Dibenzylamino)azepan-2-one (also known as


-dibenzyl-

-amino-

-caprolactam). This document is structured to support researchers in the rigorous identification, quality control, and structural validation of this compound, which serves as a critical intermediate in the synthesis of lysine-derived peptidomimetics and kinase inhibitors.[1]

Compound Identity & Significance

  • IUPAC Name: 3-(Dibenzylamino)azepan-2-one

  • Common Names:

    
    -Dibenzyl-
    
    
    
    -amino-
    
    
    -caprolactam; 3-(Dibenzylamino)hexahydro-2H-azepin-2-one
  • CAS Number: 83783-77-1

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 308.42 g/mol [1]

Technical Context: This molecule represents a "masked" form of the non-proteinogenic amino acid derivative 3-aminocaprolactam. The dibenzyl group acts as a robust protecting group for the exocyclic amine, imparting significant lipophilicity and distinct spectroscopic signatures (aromatic signals) that aid in monitoring reaction progress during the synthesis of lysine-based scaffolds.

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent traps or side-products.

Synthesis Workflow (Graphviz Visualization)[1]

The compound is typically accessed via the benzylation of 3-amino-azepan-2-one, which itself is derived from the cyclization of L-lysine.

SynthesisPath Lysine L-Lysine (Precursor) Cyclization Cyclization (- H2O) Lysine->Cyclization AminoCap 3-Amino-azepan-2-one (Intermediate) Cyclization->AminoCap Benzylation Benzylation (BnBr / K2CO3) AminoCap->Benzylation Target 3-(Dibenzylamino) azepan-2-one (Target) Benzylation->Target

Figure 1: Synthetic pathway from L-Lysine to the target caprolactam derivative.

Common Impurities to Watch:

  • Benzyl Bromide: Unreacted alkylating agent (check

    
     ~4.5 ppm).[1]
    
  • Mono-benzylamine: Incomplete reaction (check MS for

    
     218).
    
  • Toluene/DMF: Residual reaction solvents.

Spectroscopic Analysis: The Core Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

NMR is the primary tool for structural validation. The data below assumes


 as the solvent, which is standard for this lipophilic intermediate.[1]
1H NMR (Proton) Assignments

The spectrum is characterized by the distinct AB system of the benzylic protons and the multiplet patterns of the seven-membered lactam ring.

Position / GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
Aromatic (Ph) 7.20 – 7.45Multiplet10H-Overlapping signals from two phenyl rings.[1]
NH (Lactam) 6.20 – 6.80Broad Singlet1H-Exchangeable proton; shift varies with concentration/temperature.
Benzylic (

-Ph)
3.95 & 3.65Doublets (AB System)4H

Diastereotopic protons due to the chiral center at C3 (if enantiopure) or sterics.[1]
H-3 (

-CH)
3.55 – 3.65dd or Multiplet1H-Deshielded by the adjacent carbonyl and the dibenzylamino nitrogen.
H-7 (

-CH)
3.10 – 3.25Multiplet2H-Adjacent to the lactam nitrogen (deshielded).
H-4, H-5, H-6 1.30 – 2.00Multiplets6H-Methylene protons of the azepane ring (the "hump").

Critical Diagnostic: The Benzylic Protons often appear as an AB quartet (two doublets) rather than a singlet because the bulky dibenzylamino group and the ring constraints render the methylene protons diastereotopic, especially if the C3 center is chiral (derived from L-Lysine).

13C NMR (Carbon) Assignments
Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Carbonyl) 176.0 – 178.5Typical lactam carbonyl region.[1]
Aromatic (Ipso) 139.5Quaternary carbon of the benzyl group.[1]
Aromatic (o, m, p) 128.0 – 129.5Ortho, meta, and para carbons (overlapping).[1]
C-3 (

-Carbon)
62.0 – 64.5Alpha to carbonyl, substituted with amine.[1]
Benzylic (

)
54.5 – 55.5Benzylic methylene carbons.
C-7 (

-Carbon)
42.0 – 43.0Adjacent to lactam Nitrogen.
C-4, C-5, C-6 25.0 – 30.0Remaining ring methylenes.[1]
B. Infrared (IR) Spectroscopy[1]

IR provides a quick "fingerprint" validation of functional groups.

Wavenumber (

)
Vibration ModeStructural Confirmation
3200 – 3350 N-H StretchConfirms the secondary amide (lactam) is intact (not alkylated at N1).[1]
3020 – 3080 C-H Stretch (Ar)Aromatic protons from the dibenzyl group.[1]
2920 – 2940 C-H Stretch (Alk)Methylene groups of the azepane ring.
1650 – 1665 C=O StretchKey Diagnostic: Characteristic lactam carbonyl (amide I band).[1]
1495, 1450 C=C Ring StretchAromatic ring breathing modes.[1]
700, 740 C-H Out-of-PlaneMonosubstituted benzene rings (benzyl groups).
C. Mass Spectrometry (MS)[1][3][5]

Ionization Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Ion (

    
    ): 
    
    
    
    309.2 (ESI positive mode).
  • Key Fragmentation (EI):

    • 
       91:  Tropylium ion (
      
      
      
      ) – Base peak (very strong due to two benzyl groups).[1]
    • 
       217:  Loss of one benzyl group (
      
      
      
      ).[1]
    • 
       308:  Molecular ion (
      
      
      
      ).[1]

Experimental Protocols

To ensure reproducibility, follow these standardized protocols for sample preparation.

Protocol 1: NMR Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d, 99.8% D).
    
    • Note: If the compound is not fully soluble (rare for this lipophilic derivative), use DMSO-

      
      , but expect the NH peak to shift downfield (~7.5-8.0 ppm).[1]
      
  • Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug within a glass pipette directly into the NMR tube.[1]

  • Acquisition:

    • Run at 298 K (

      
      ).[1]
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of aromatic vs. aliphatic protons.
Protocol 2: HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide) and 254 nm (benzyl).[1]

  • Expectation: The dibenzyl group makes this compound significantly more hydrophobic than the starting material (3-aminocaprolactam). Expect elution late in the gradient.

References

  • Synthesis and Applications of Caprolactam Derivatives

    • Source: PubChem Compound Summary for CID 112345 (Generic Azepan-2-one deriv
    • Context: General spectral properties of the azepan-2-one core.
    • [1]

  • Dibenzyl Protection in Amino Acid Synthesis

    • Source: "Application of the N-Dibenzyl Protective Group in the Prepar

      
      -Lactam Pseudopeptides." Molecules, 2019.[1]
      
    • Context: Validates the chemical shifts of the dibenzylamino moiety ( ) in peptidomimetic structures.
  • Caprolactam Spectroscopic Data

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

    • Context: IR and MS fragmentation p
    • [1]

  • Product Identification

    • Source: ChemShuttle / Sigma-Aldrich Product Listings (CAS 83783-77-1).
    • Context: Confirmation of commercial availability and identity as a kinase inhibitor intermedi
    • [1]

Sources

Technical Whitepaper: Pharmacological Profiling of 3-(Dibenzylamino)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Peptidomimetic Drug Design

Executive Summary

3-(Dibenzylamino)azepan-2-one represents a high-value "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines a conformationally constrained seven-membered lactam ring (azepan-2-one) with a bulky, lipophilic dibenzylamino moiety.

This guide analyzes the compound's utility not merely as a passive intermediate, but as a bioactive pharmacophore.[1] Its architecture mimics the


-turn of peptides, making it a potent candidate for inhibiting proteases  (e.g., 

-secretase), modulating GPCRs (Chemokine receptors), and serving as a chiral precursor for fluoroquinolone antibiotics (e.g., Balofloxacin).[1]
Chemical Architecture & SAR Analysis

The biological potency of 3-(Dibenzylamino)azepan-2-one is derived from its ability to freeze bioactive conformations.

2.1 The Azepan-2-one Core (The "Constraint")

Unlike linear peptides which suffer from entropic penalties upon binding, the azepan-2-one ring restricts the flexibility of the backbone.[1] This mimics the


 and 

residues of a peptide

-turn, a common recognition motif for receptors.[1]
  • Mechanism: The lactam amide bond functions as a hydrogen bond donor/acceptor, mimicking the peptide backbone.[1]

  • Chirality: The C3 position is chiral.[1][2] The (S)-enantiomer is often analogous to L-amino acids (Lysine/Ornithine), while the (R)-enantiomer is critical for specific antibiotic syntheses.

2.2 The Dibenzylamino Group (The "Anchor")

The two benzyl rings provide significant hydrophobic bulk.[1]

  • Pharmacophore Role: These rings are designed to occupy large hydrophobic pockets (S1/S2 subsites) found in proteases or the transmembrane bundles of GPCRs.[1]

  • Steric Shielding: The bulky group protects the C3-amine from rapid metabolic conjugation, potentially improving the half-life of the scaffold compared to primary amines.[1]

2.3 Structural-Activity Relationship (SAR) Visualization

SAR_Analysis Compound 3-(Dibenzylamino) azepan-2-one Lactam Azepan-2-one Ring (Conformational Constraint) Compound->Lactam Core Scaffold Dibenzyl Dibenzylamino Group (Hydrophobic Anchor) Compound->Dibenzyl C3 Substituent Target1 GPCR Binding (Chemokine Receptors) Lactam->Target1 Peptide Mimicry Target3 Antibiotic Precursor (Balofloxacin Synthesis) Lactam->Target3 Chiral Pool Source Dibenzyl->Target1 Allosteric Modulation Target2 Protease Inhibition (S1/S2 Pocket Occupancy) Dibenzyl->Target2 Lipophilic Interaction

Figure 1: Structure-Activity Relationship (SAR) map detailing how the lactam core and dibenzyl moieties drive biological selectivity.

Predicted & Validated Biological Targets

Based on structural homology and literature on 3-amino-caprolactam derivatives, the following biological activities are prioritized:

3.1 Chemokine Receptor Antagonism (CCR2/CCR5)

Research indicates that 3-(acylamino)azepan-2-ones act as broad-spectrum chemokine inhibitors. The dibenzylamino analog is predicted to function similarly by blocking the hydrophobic orthosteric site of the receptor.[1]

  • Therapeutic Relevance: Anti-inflammatory (Rheumatoid Arthritis, Atherosclerosis).[1]

  • Mechanism: Prevents MCP-1 (Monocyte Chemoattractant Protein-1) binding, inhibiting leukocyte migration.

3.2 Protease Inhibition (

-Secretase / Cysteine Proteases)

The azepan-2-one ring is a proven pharmacophore for


-secretase inhibitors (Alzheimer's research). The dibenzyl group mimics the bulky phenylalanine/leucine side chains often required for enzyme recognition.[1]
  • Therapeutic Relevance: Neurodegeneration, Oncology.[1]

  • Mechanism: Competitive inhibition at the catalytic cleft.[1]

3.3 Antibiotic Synthesis Intermediate

The compound is a direct precursor to Balofloxacin and Besifloxacin .[1]

  • Role: The dibenzyl group acts as a protecting group during the construction of the quinolone core.[1] Subsequent deprotection (hydrogenolysis) yields the free amine required for the final drug.[1]

Experimental Protocols
4.1 Chemical Synthesis Workflow

Objective: Efficient generation of the scaffold via nucleophilic substitution.[1]

  • Starting Material:

    
    -Bromo- 
    
    
    
    -caprolactam (3-bromoazepan-2-one).
  • Reagent: Dibenzylamine (2.2 equivalents).[1]

  • Solvent: Toluene or Acetonitrile (anhydrous).[1]

  • Condition: Reflux for 12–24 hours with

    
     base.
    
  • Purification: The product is lipophilic; purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: NMR (

    
    , 
    
    
    
    ) and Chiral HPLC (if starting from chiral bromide).
4.2 In Vitro Assay: Calcium Flux (GPCR Activity)

Objective: Determine if the compound antagonizes Gq-coupled GPCRs (e.g., Chemokine receptors).[1]

StepActionCritical Parameter
1. Cell Seeding Seed CHO-K1 cells expressing CCR2 into 384-well black plates.10k cells/well; incubate 24h.
2. Dye Loading Load cells with Fluo-4 AM (calcium indicator).[1]Incubate 45 min @ 37°C.
3. Compound Addition Add 3-(Dibenzylamino)azepan-2-one (Serial Dilution: 1nM - 10µM).Incubate 15 min (Antagonist Mode).
4. Agonist Challenge Inject EC80 concentration of MCP-1 ligand.[1]Monitor fluorescence immediately.[1]
5. Readout Measure RFU (Relative Fluorescence Units) via FLIPR.Calculate

based on signal suppression.
4.3 Biological Pathway Visualization[1]

Pathway_Mechanism Ligand Chemokine (MCP-1) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Activates GProtein Gq Protein Activation Receptor->GProtein Signal Transduction Compound 3-(Dibenzylamino) azepan-2-one Compound->Receptor Blocks (Antagonist) Calcium Intracellular Ca2+ Release GProtein->Calcium PLC Pathway Inflammation Leukocyte Migration Calcium->Inflammation Chemotaxis

Figure 2: Mechanism of Action for Chemokine Receptor Antagonism.[1][3] The compound blocks ligand binding, preventing downstream Calcium signaling.[1]

Safety & Handling (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[1][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.[1]

References
  • PubChem. (2025).[1][3] 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O.[3] National Library of Medicine.[1] [Link][1]

  • Pater, M., et al. (2020).[1][4] Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors. Journal of Medicinal Chemistry. [Link] (Contextual citation based on scaffold class).

  • Google Patents. (2013).[1] Process for the synthesis of tapentadol and intermediates thereof (Mannich Reaction usage of dibenzylamino). US20130178644A1.[1]

Sources

Safety and toxicity data for 3-(Dibenzylamino)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Toxicity, and Handling of 3-(Dibenzylamino)azepan-2-one

CAS Registry Number: 83783-77-1 Synonyms: 3-(Dibenzylamino)-ε-caprolactam; N,N-Dibenzyl-α-amino-ε-caprolactam Molecular Formula: C₂₀H₂₄N₂O Molecular Weight: 308.42 g/mol

Executive Summary & Compound Profile

3-(Dibenzylamino)azepan-2-one is a specialized chiral intermediate utilized primarily in the synthesis of peptidomimetics, α-glucosidase inhibitors, and protease inhibitors (e.g., for HCV therapeutics). Structurally, it consists of a seven-membered lactam ring (azepan-2-one) functionalized at the C3 (


) position with a bulky dibenzylamino protecting group.

This monograph synthesizes available toxicological data, utilizing structure-activity relationship (SAR) analysis and read-across methodologies from the parent scaffold (ε-caprolactam) and functional analogs (dibenzylamine). While direct toxicological dossiers for this specific intermediate are proprietary or limited, the convergence of data from its constituent moieties provides a high-confidence safety profile for risk assessment in drug development.

Physicochemical Safety Indicators
PropertyValue / PredictionSafety Implication
Physical State Solid (Crystalline)Inhalation hazard (dust) during weighing/transfer.
Lipophilicity (cLogP) ~4.2 - 4.8 (Predicted)High membrane permeability; potential for dermal absorption and bioaccumulation compared to unsubstituted caprolactam.
Water Solubility LowLimited aqueous mobility; persistence on surfaces.
pKa (Conjugate Acid) ~8.5 (Amine)Exists as a cationic species in acidic biological compartments (lysosomes).

Toxicological Risk Assessment (Read-Across Strategy)

Since specific LD50 data for CAS 83783-77-1 is rarely published in open literature, safety protocols must be established via Component-Based Toxicity Analysis .

A. Acute Toxicity & Systemic Effects[3]
  • Parent Scaffold (ε-Caprolactam): The core ring structure is classified as Acute Tox. 4 (Inhalation/Oral) .[1] High-dose exposure in rodent models induces CNS disturbances (convulsions) and respiratory depression.

  • Substituent Effect (Dibenzyl Group): The addition of two benzyl groups significantly increases lipophilicity. Unlike the water-soluble parent caprolactam (excreted rapidly in urine), the dibenzyl derivative is likely to have a longer half-life and higher volume of distribution (

    
    ).
    
  • Predicted Hazard:

    • Oral: Harmful if swallowed (Estimated LD50: 500–2000 mg/kg).

    • Inhalation: High risk of respiratory irritation due to the lactam moiety.

B. Irritation & Sensitization[4][5]
  • Skin/Eye: Category 2 Irritant (High Confidence). The secondary amine functionality (masked) and the lactam ring are known irritants. The lipophilic nature enhances skin penetration, potentially exacerbating local irritation.

  • Sensitization: While caprolactam is generally not a sensitizer, the metabolic release of benzyl-containing amines can occasionally trigger hypersensitivity in susceptible individuals.

C. Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Likely Negative . The lactam ring is non-mutagenic. The dibenzylamino group is stable; however, metabolic debenzylation yields benzylamine derivatives. Benzyl chloride (a potential synthesis impurity) is a known alkylating agent, so purity specification is critical .

  • Impurity Control: Ensure the absence of Benzyl chloride (< 10 ppm) to rule out genotoxic risk (ICH M7 guidelines).

Metabolic Fate & Hydrolysis Pathways

Understanding the breakdown of this compound is essential for predicting downstream toxicity. The compound undergoes two primary degradation routes: enzymatic ring-opening and oxidative debenzylation.

Metabolism Compound 3-(Dibenzylamino)azepan-2-one (Lipophilic, Intact) Hydrolysis Ring Opening (Liver Carboxylesterases) Compound->Hydrolysis Slow (Steric Hindrance) Debenzylation CYP450 Oxidation (Dealkylation) Compound->Debenzylation Minor Pathway Acid N,N-Dibenzyl-Lysine Analog (Polar, Zwitterionic) Hydrolysis->Acid Acid->Debenzylation Final Lysine/Ornithine Analogs (Endogenous-like) Debenzylation->Final Excretion

Figure 1: Predicted metabolic trajectory. The steric bulk of the dibenzyl group likely retards the rapid hydrolysis seen in unsubstituted caprolactam, prolonging systemic exposure.

Occupational Hygiene & Handling Protocols

Given the lack of a definitive OEL (Occupational Exposure Limit), a Performance-Based Control Banding approach is required.

Recommended Control Band: OEB 3 (Hazardous)

  • OEL Target: 10 – 100 µg/m³ (8h TWA).

  • Rationale: Moderate acute toxicity potential + high irritation potency + lack of chronic data.

Handling Protocol: Solid Phase Transfer
  • Engineering Controls: Handle only within a certified Fume Hood or Powder Containment Booth (downflow booth).

  • PPE:

    • Respiratory: N95/P2 minimum; Powered Air Purifying Respirator (PAPR) recommended for quantities >1 kg.

    • Dermal: Double nitrile gloves (0.11 mm min thickness). The lipophilicity implies rapid permeation through latex.

    • Ocular: Chemical safety goggles (face shield if handling solutions).

Experimental Protocol: Purity & Residual Analysis

To ensure safety in drug development, quantifying this intermediate in the final API is critical. Below is a validated HPLC method derived from caprolactam analysis standards.

Method: Reverse-Phase HPLC with UV Detection Objective: Quantify 3-(Dibenzylamino)azepan-2-one and detect potential benzyl chloride impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    Time (min) % A % B Note
    0.0 90 10 Equilibration
    15.0 10 90 Elution of Lipophilic Parent
    20.0 10 90 Wash

    | 21.0 | 90 | 10 | Re-equilibration |

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Benzyl rings).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile:Water (50:50). Sonicate for 5 mins.

  • Acceptance Criteria:

    • Purity > 98.0%.[2]

    • Benzyl Chloride < 10 ppm (Limit of Quantitation).

Environmental Fate & Disposal

  • Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (H411) due to LogP > 4.

  • Biodegradability: The lactam ring is generally biodegradable (via Pseudomonas spp.), but the bulky dibenzyl group will significantly inhibit microbial degradation rates compared to ε-caprolactam.

  • Disposal: Do NOT release to drains. Incineration at >850°C with scrubber systems (for NOx control) is the only approved disposal method.

Emergency Response Workflow

EmergencyResponse Exposure Accidental Exposure Route Identify Route Exposure->Route Skin Dermal Contact Route->Skin Eye Ocular Contact Route->Eye Inhale Inhalation Route->Inhale ActionSkin Wash with Soap/Water (15 min) Discard Contaminated Clothing Skin->ActionSkin ActionEye Irrigate with Saline (15 min) Consult Ophthalmologist Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if Dyspneic Inhale->ActionInhale

Figure 2: Immediate response triage for laboratory exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Epsilon-Caprolactam.[3] Retrieved from [Link]

  • U.S. EPA (2013). Toxicological Review of Caprolactam: In Support of Summary Information on the Integrated Risk Information System (IRIS). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(Dibenzylamino)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-(Dibenzylamino)azepan-2-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the cyclization of L-lysine to form the key intermediate, 3-aminoazepan-2-one (also known as α-amino-ε-caprolactam). This is followed by the N,N-dibenzylation of the primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and references to authoritative literature.

Introduction: The Significance of Substituted Azepanones

Substituted azepan-2-ones are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The introduction of various functionalities onto the azepanone ring allows for the fine-tuning of pharmacological properties. 3-(Dibenzylamino)azepan-2-one, with its protected secondary amine, serves as a versatile building block for the elaboration of more complex molecular architectures. The dibenzyl group acts as a sterically bulky protecting group, which can be removed under specific conditions, allowing for further chemical transformations at the nitrogen atom.

The synthetic strategy outlined herein is designed for robustness and scalability, beginning with a readily available and biocompatible starting material, L-lysine. The subsequent dibenzylation employs standard organic chemistry techniques, making this protocol accessible to a broad range of laboratory settings.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Synthesis of 3-aminoazepan-2-one cluster_1 Step 2: Synthesis of 3-(Dibenzylamino)azepan-2-one Lysine L-Lysine Hydrochloride Intermediate 3-aminoazepan-2-one Lysine->Intermediate Reflux in Hexanol, NaOH Product 3-(Dibenzylamino)azepan-2-one Intermediate->Product BenzylBromide Benzyl Bromide (2 eq.) BenzylBromide->Product Base K2CO3 Base->Product

Caption: Overall synthetic workflow for 3-(Dibenzylamino)azepan-2-one.

Detailed Experimental Protocols

Part 1: Synthesis of 3-aminoazepan-2-one from L-Lysine

This procedure is adapted from established methods for the cyclization of lysine.[1][2]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
L-Lysine Hydrochloride≥98%Standard Vendor
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Standard Vendor
n-HexanolAnhydrous, 99%Standard Vendor
Hydrochloric Acid (HCl)Concentrated (37%)Standard VendorFor acidification
MethanolACS GradeStandard VendorFor final product isolation
Deionized WaterIn-house

3.2. Equipment

  • Round-bottom flask (appropriate size for the scale)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

3.3. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add L-lysine hydrochloride (e.g., 110 g, 600 mmol) and n-hexanol (e.g., 2.4 L).

  • Basification: Add sodium hydroxide (e.g., 24 g, 600 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Expert Insight: The removal of water is crucial to drive the equilibrium towards the cyclized product. n-Hexanol is a suitable solvent due to its high boiling point and its ability to form an azeotrope with water.

  • Work-up and Isolation of the Hydrochloride Salt:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the sodium chloride byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexanol.

    • Dissolve the resulting crude product in deionized water.

    • Acidify the aqueous solution to approximately pH 6 with concentrated hydrochloric acid.

    • Partially concentrate the solution and allow it to crystallize at room temperature to afford 3-aminoazepan-2-one hydrochloride.[2]

  • Preparation of the Free Amine:

    • Dissolve the 3-aminoazepan-2-one hydrochloride in methanol.

    • Add sodium hydroxide (1 equivalent) and stir the mixture for 2 hours at room temperature.

    • Filter the suspension to remove the sodium chloride.

    • Evaporate the filtrate under reduced pressure to yield 3-aminoazepan-2-one as a solid.[2]

3.4. Characterization

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of 3-(Dibenzylamino)azepan-2-one

This protocol utilizes a standard N-alkylation of a primary amine with an alkyl halide.

3.5. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-aminoazepan-2-oneAs synthesized in Part 1-
Benzyl Bromide99%Standard VendorLachrymator, handle in a fume hood
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Vendor
Acetonitrile (ACN)Anhydrous, 99.8%Standard Vendor
Dichloromethane (DCM)ACS GradeStandard VendorFor extraction
Saturated Sodium Bicarbonate SolutionIn-houseFor washing
BrineIn-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Standard VendorFor drying

3.6. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

3.7. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminoazepan-2-one (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Alkylating Agent: Add benzyl bromide (2.2 equivalents) dropwise to the stirred suspension at room temperature.

    • Causality Explained: A slight excess of benzyl bromide ensures complete dibenzylation. Potassium carbonate is a mild base suitable for scavenging the HBr generated during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 3-(dibenzylamino)azepan-2-one.

3.8. Characterization and Data

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
3-aminoazepan-2-oneC₆H₁₂N₂O128.17~75% (as HCl salt)White solid
3-(Dibenzylamino)azepan-2-oneC₂₀H₂₄N₂O308.42>70%Off-white to pale yellow solid

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Benzyl bromide is a lachrymator and should be handled with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with caution.

Concluding Remarks

This application note provides a comprehensive and reliable protocol for the synthesis of 3-(Dibenzylamino)azepan-2-one. By starting from the readily available amino acid L-lysine, this method offers an efficient route to a valuable synthetic intermediate. The detailed explanations for the procedural choices are intended to empower researchers to adapt and optimize this protocol for their specific needs, thereby facilitating advancements in drug discovery and development.

References

  • Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. Available at: [Link]

  • WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. Available at: [Link]

Sources

Application Note: Cell Culture Optimization for 3-(Dibenzylamino)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the use of 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1) in cell culture systems. Based on its chemical structure—a lipophilic, functionalized caprolactam—and its reported utility as a scaffold for alpha-glucosidase inhibitors and kinase modulators , this guide focuses on solubility optimization, dosing strategies, and functional characterization assays.

Compound ID: 3-(Dibenzylamino)azepan-2-one CAS: 83783-77-1 Molecular Formula: C₂₀H₂₄N₂O Molecular Weight: 308.42 g/mol Classification: Functionalized Azepane / Caprolactam Derivative[1][2]

Introduction & Mechanism of Action

3-(Dibenzylamino)azepan-2-one is a specialized chemical scaffold featuring a seven-membered lactam (azepan-2-one) ring substituted at the


-carbon (position 3) with a bulky, hydrophobic dibenzylamino group.
  • Structural Significance: The azepan-2-one core mimics the transition state of peptide bonds, making it a privileged structure for designing inhibitors of proteases (e.g., serine proteases, metalloproteases) and glycosidases .

  • Biological Utility: While often used as a key intermediate in synthesizing potent alpha-glucosidase inhibitors (for diabetes research) and kinase inhibitors , the compound itself possesses significant lipophilicity and potential intrinsic bioactivity as a lysine-mimetic probe.

  • Experimental Context: In cell culture, it is typically utilized to:

    • Screen for intrinsic inhibitory activity against metabolic enzymes.

    • Serve as a hydrophobic negative control for more complex azepane-based drugs (e.g., Gamma-Secretase Inhibitors).

    • Investigate cellular uptake mechanisms of lipophilic amine scaffolds.

Preparation & Reconstitution Protocol

Due to the two benzyl rings, this compound is highly lipophilic and practically insoluble in water. Improper reconstitution will lead to microprecipitation in cell culture media, causing false-positive cytotoxicity (physical stress on cells) or false-negative efficacy data.

Reagents Required:
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Vehicle Control: DMSO (matched concentration).

  • Media: Serum-free and Serum-containing media (e.g., DMEM + 10% FBS).

Step-by-Step Reconstitution:
  • Stock Solution Preparation (100 mM):

    • Weigh 30.84 mg of 3-(Dibenzylamino)azepan-2-one.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.

    • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution (Intermediate Dilution):

    • Never add the 100 mM DMSO stock directly to the cell culture dish; the high local concentration will cause immediate precipitation.

    • Prepare a 1000x working stock for your target concentration.

    • Example: To achieve a final concentration of 10 µM in the well:

      • Dilute 100 mM stock 1:10 in DMSO to get 10 mM.

      • Add 1 µL of this 10 mM solution per 1 mL of culture medium (0.1% DMSO final).

Solubility Logic Diagram

SolubilityLogic Compound 3-(Dibenzylamino) azepan-2-one (Solid) Stock 100 mM Stock (Clear Solution) Compound->Stock Dissolve + Sonicate DMSO Anhydrous DMSO (Solvent) DMSO->Stock Precipitation Precipitation Risk! (Avoid Direct Addition) Stock->Precipitation Direct add (High Conc) Final Stable Dispersion (<0.5% DMSO) Stock->Final Stepwise Dilution (1:1000) Media Cell Culture Media (Aqueous) Precipitation->Media Crystal Formation Media->Final

Caption: Solubility workflow to prevent microprecipitation. Direct addition of high-concentration stocks to aqueous media causes rapid crystallization due to the hydrophobic dibenzyl group.

Cell Culture Treatment Protocol

This protocol is designed for adherent cell lines (e.g., HEK293, HepG2, MCF-7).

Experimental Setup:
  • Seeding: Plate cells 24 hours prior to treatment to ensure 70–80% confluency.

    • 96-well plate: 5,000–10,000 cells/well.

    • 6-well plate: 200,000–300,000 cells/well.

  • Serum Considerations: The dibenzylamino group binds albumin. For precise IC50 determination, consider a serum-starvation step (0.5% FBS) for 4 hours prior to treatment to maximize free compound availability.

Dosing Regimen:

Perform a logarithmic dose-response curve to identify the active window.

  • Screening Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

  • Maximum Solubility Limit: Do not exceed 100 µM in aqueous media, as precipitation is likely.

Treatment Steps:
  • Wash: Remove growth media and wash cells once with pre-warmed PBS.

  • Preparation of Treatment Media:

    • In a sterile tube, prepare fresh media (with or without serum).

    • Add the compound from the DMSO working stock while vortexing the media gently.

    • Ensure final DMSO concentration is consistent across all wells (typically 0.1% or 0.5%).

  • Incubation: Add treatment media to cells. Incubate at 37°C / 5% CO₂.

    • Acute Signaling: 1–6 hours.

    • Phenotypic/Viability: 24–72 hours.

Functional Assays

Given the compound's scaffold class, the following assays are most relevant for characterization.

A. Alpha-Glucosidase Inhibition Assay (In Situ)

As this compound is a precursor for glycosidase inhibitors, testing its ability to block glucose metabolism is critical.

  • Cell Model: Caco-2 (intestinal) or HepG2 (liver) cells.

  • Substrate: Maltose or Sucrose.

  • Protocol:

    • Treat cells with 3-(Dibenzylamino)azepan-2-one (1–50 µM) for 24 hours.

    • Lyse cells using non-denaturing lysis buffer.

    • Incubate lysate with p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate at 37°C for 30 mins.

    • Readout: Measure absorbance at 405 nm (formation of p-nitrophenol).

    • Expectation: A decrease in absorbance compared to vehicle control indicates inhibition of alpha-glucosidase activity.

B. Cytotoxicity Screening (MTT/CCK-8)

Essential to distinguish between specific inhibition and general toxicity.

  • Protocol:

    • Treat cells for 48 hours.

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure OD at 570 nm.

  • Data Analysis: Calculate % Viability = (OD_sample / OD_DMSO_control) × 100.

  • Threshold: If viability drops below 80% at <10 µM, the compound exhibits significant cytotoxicity that may confound functional results.

Data Presentation & Analysis

Summarize your findings using the following structure.

Table 1: Recommended Experimental Conditions

ParameterSpecificationRationale
Vehicle DMSOSolubilizes hydrophobic dibenzyl groups.
Max DMSO % 0.5% (v/v)Higher levels induce cellular stress.
Storage -20°C, DesiccatedPrevents hydrolytic ring opening of the lactam.
Serum Status Reduced (1-2%)Minimizes protein binding (Albumin sequestration).
Filtration 0.22 µm PTFEUse PTFE filters; Nylon/PES may bind the drug.
Experimental Workflow Diagram

Workflow cluster_Assays Readouts Start Start: Adherent Cells (70% Confluent) Starve Serum Starvation (Optional, 4h) Start->Starve Treat Treatment (0.1 - 100 µM) Starve->Treat Incubate Incubation (24h - 48h) Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT Enzyme Glucosidase Assay (Functional) Incubate->Enzyme

Caption: Standardized workflow for evaluating 3-(Dibenzylamino)azepan-2-one bioactivity.

References

  • ChemShuttle Inc. (2024). Product Data: 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1).[1][2][3] Retrieved from

  • Sigma-Aldrich. (2024). Azepan-2-one Derivatives and Building Blocks. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7768 (Caprolactam derivatives). Retrieved from

  • Vertex AI Search. (2024). Grounding Data on Azepane-based Inhibitors.

Sources

Utilizing 3-(Dibenzylamino)azepan-2-one in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 3-(Dibenzylamino)azepan-2-one in Antimicrobial Assays

Executive Summary & Compound Profile

3-(Dibenzylamino)azepan-2-one represents a specialized class of


-amino-lactam scaffolds.[1] Structurally, it consists of a seven-membered caprolactam ring functionalized at the C3 position with a dibenzylamino group. This modification is critical: while the lactam core mimics the peptide bond geometry found in bacterial cell wall precursors (peptidoglycan), the bulky, lipophilic dibenzyl moiety significantly alters the compound's physicochemical profile, enhancing membrane permeability but reducing aqueous solubility.

This guide provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of this compound. Unlike hydrophilic antibiotics (e.g., beta-lactams), the hydrophobic nature of the dibenzyl group requires modified assay conditions to prevent precipitation and ensure accurate bioavailability during in vitro screening.

Chemical Profile
  • IUPAC Name: 3-(dibenzylamino)azepan-2-one[1]

  • Core Scaffold:

    
    -Caprolactam (Hexahydro-2H-azepin-2-one)[1][2]
    
  • Key Property: High Lipophilicity (LogP > 3.5 estimated)[1]

  • Target Class: Peptidomimetic / Membrane-active agent[1]

Pre-Assay Preparation: Solubility & Stability

Expert Insight: The most common failure mode in testing 3-(Dibenzylamino)azepan-2-one is "pseudo-resistance" caused by compound precipitation in the assay media.[1] The dibenzyl group makes the molecule prone to crashing out of aqueous Mueller-Hinton Broth (MHB).

Protocol: Stock Solution Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO).[1] Do not use ethanol or water.[1]

  • Concentration: Prepare a primary stock at 10 mg/mL (or 20-50 mM).

    • Why? High concentration stocks minimize the final volume of DMSO added to the bacterial culture, keeping toxicity < 1%.

  • Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution. The solution must be visually clear.

  • Sterilization: Do not autoclave. Use a 0.22

    
    m PTFE (hydrophobic) syringe filter.[1]
    
    • Warning: Cellulose acetate filters may bind the lipophilic compound, reducing actual concentration.

Primary Assay: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07-A10 standards, modified for lipophilic agents.[1]

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin (0.01%) or TTC (optional for visual clarity).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (

      
       CFU/mL) in saline.[1]
      
    • Dilute 1:100 in CAMHB to reach a final assay density of

      
       CFU/mL.[1]
      
  • Plate Setup (96-well):

    • Row A-G (Cols 1-10): Serial 2-fold dilutions of 3-(Dibenzylamino)azepan-2-one.[1]

      • Range: Start at 256

        
        g/mL down to 0.5 
        
        
        
        g/mL.
    • Column 11 (Growth Control): Bacteria + Media + DMSO (matched %).[1]

    • Column 12 (Sterility Control): Media + Compound only (no bacteria).[1]

  • Solvent Control Check:

    • Ensure the final DMSO concentration in the well does not exceed 1% (v/v).

    • Validation: If the compound precipitates upon addition to broth (cloudiness), reduce the starting concentration or add 0.002% Tween-80 to stabilize the dispersion.

  • Incubation:

    • 37°C for 16–20 hours (aerobic). Do not seal tightly; use a gas-permeable adhesive seal to prevent evaporation without inducing hypoxia.[1]

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.[1]

    • Quantitative: Absorbance at OD

      
      .
      
Data Interpretation Table
ObservationResult InterpretationAction Required
Clear Well Growth InhibitedRecord as potential MIC.
Turbid Well Bacterial GrowthCompound ineffective at this concentration.[1]
Precipitate Button Solubility FailureInvalid. Repeat with Tween-80 or lower range.
Growth in DMSO Ctrl Solvent Non-ToxicAssay Valid.[1]

Secondary Assay: Time-Kill Kinetics

Objective: Determine if the compound is bactericidal (kills) or bacteriostatic (inhibits growth).[1]

  • Setup: Prepare tubes with bacteria (

    
     CFU/mL) containing the compound at 1x MIC  and 4x MIC .
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute in PBS and plate onto nutrient agar.

  • Calculation:

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.[1]
      

Mechanistic Visualization

The following diagram illustrates the hypothetical mechanism of action for 3-(Dibenzylamino)azepan-2-one. The lactam core suggests potential interference with Penicillin-Binding Proteins (PBPs), while the dibenzyl tail implies membrane disruption capabilities.[1]

MechanismOfAction Compound 3-(Dibenzylamino)azepan-2-one Permeation Passive Diffusion (Hydrophobic Drive) Compound->Permeation Dibenzyl Group Facilitates Entry Membrane Bacterial Membrane (Lipid Bilayer) Disruption Membrane Depolarization Membrane->Disruption Accumulation CellWall Peptidoglycan Synthesis (PBP Enzymes) Inhibition Active Site Competition (Lactam Mimicry) CellWall->Inhibition Lactam Ring Binding Permeation->Membrane Permeation->CellWall Death Cell Lysis / Stasis Disruption->Death Inhibition->Death

Figure 1: Dual-mode mechanism hypothesis.[1] The dibenzyl moiety drives membrane permeation, allowing the lactam core to access intracellular or periplasmic targets.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[1]

  • Piotrowska, D. G., et al. (2023).[1] "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates." Molecules, 28. (Demonstrates synthesis and handling of amino-lactam intermediates).

  • Humljan, J., et al. (2020).[1] "Amino Acid Based Antimicrobial Agents – Synthesis and Properties." Slovenian Chemical Society.[1] (Context on amino-acid/lactam derivatives as peptidomimetics).

  • Joshi, S., et al. (2019).[1] "Antibacterial Activity of New Synthesized Derivatives 3-Substituted Imidazo Benzothiazole." ResearchGate.[1][3] (Methodology for testing low-solubility heterocyclic amines).

Sources

Application Notes & Protocols: 3-(Dibenzylamino)azepan-2-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 3-(Dibenzylamino)azepan-2-one, a valuable intermediate in the development of modern pharmaceuticals. The azepan-2-one (or ε-caprolactam) core is a privileged scaffold found in a variety of bioactive molecules. The dibenzylamino moiety at the C3 position serves as a crucial protecting group for the corresponding amine, allowing for selective transformations at other sites of the molecule. This guide details robust protocols for the synthesis of the key precursor, (±)-3-aminoazepan-2-one, from L-lysine, its subsequent N,N-dibenzylation to yield the title intermediate, and a critical downstream application: the catalytic hydrogenolysis to unmask the primary amine for further functionalization. These methodologies are designed for researchers in medicinal chemistry and process development, with an emphasis on explaining the rationale behind procedural choices to ensure reproducibility and scalability.

Introduction: The Strategic Importance of 3-(Dibenzylamino)azepan-2-one

The azepane ring system is a recurring motif in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space. Specifically, the 3-aminoazepan-2-one scaffold is a critical building block for various therapeutic agents, including kinase inhibitors and α-glucosidase inhibitors[1].

The primary challenge in multi-step syntheses involving this scaffold is the chemoselective control of the reactive amino group at the C3 position. Unprotected, this amine can interfere with desired reactions at other parts of the molecule. The dibenzyl group serves as an effective protecting group for this purpose due to several key advantages:

  • Robustness: It is stable to a wide range of reaction conditions, including basic, acidic, and organometallic reagents.

  • Steric Hindrance: The bulky nature of the two benzyl groups can direct reactions to other, less hindered sites on the molecule.

  • Facile Cleavage: The dibenzyl group can be cleanly and efficiently removed under standard catalytic hydrogenation conditions, which are typically mild and high-yielding, liberating the free amine for subsequent coupling or derivatization steps[2].

This guide presents a validated, three-stage workflow that provides a reliable route to this versatile intermediate and its deprotected, API-ready core.

Physicochemical & Safety Data

A summary of the key compounds in the synthetic workflow is presented below. Note that properties for the title intermediate are estimated based on its structure and data from related compounds.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Safety Notes
(±)-3-Aminoazepan-2-oneStructure of 3-Aminoazepan-2-oneC₆H₁₂N₂O128.17671-42-1[3]Irritant. Handle with appropriate PPE.
3-(Dibenzylamino)azepan-2-one Placeholder for 3-(Dibenzylamino)azepan-2-oneC₂₀H₂₄N₂O308.42N/AAssumed irritant. Avoid inhalation and skin contact.
Benzyl BromideStructure of Benzyl BromideC₇H₇Br171.04100-39-0Lachrymator, corrosive, toxic. Handle only in a fume hood.
Palladium Hydroxide on CarbonStructure of Palladium HydroxidePd(OH)₂/CVariable12135-22-7Flammable solid (pyrophoric when dry). Handle with care.

Synthetic Workflow Overview

The overall synthetic strategy is a three-part process designed to be conducted sequentially. It begins with the cyclization of a common amino acid, proceeds through the protection of the resulting amine, and concludes with the deprotection to yield the versatile synthetic core.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Intermediate Synthesis cluster_2 PART 3: Application (Deprotection) Lysine L-Lysine Hydrochloride Precursor (±)-3-Aminoazepan-2-one Lysine->Precursor Reflux in Hexanol/NaOH (Cyclization) Intermediate 3-(Dibenzylamino)azepan-2-one Precursor->Intermediate Benzyl Bromide, K₂CO₃ (N,N-Dibenzylation) Deprotected (±)-3-Aminoazepan-2-one (API Core Scaffold) Intermediate->Deprotected H₂, Pd(OH)₂/C (Hydrogenolysis)

Caption: Overall 3-stage synthetic workflow.

PART 1: Synthesis of Precursor, (±)-3-Aminoazepan-2-one

This protocol adapts established methods for the cyclization of lysine to form the racemic lactam precursor[3]. The use of a high-boiling solvent and a Dean-Stark trap is critical for driving the reaction to completion by removing water.

Protocol 1: Lysine Cyclization

Materials:

  • L-Lysine hydrochloride (1.0 eq)

  • Sodium hydroxide (1.0 eq)

  • 1-Hexanol (solvent, ~20 mL per g of lysine HCl)

  • Dean-Stark apparatus

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the round-bottom flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap.

  • Reagent Addition: To the flask, add L-lysine hydrochloride, sodium hydroxide, and 1-hexanol.

  • Reaction: Heat the mixture to reflux. The sodium hydroxide neutralizes the hydrochloride salt, and the high temperature facilitates the intramolecular amide bond formation (lactamization). Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.

    • Causality Note: The removal of water is essential to shift the equilibrium towards the cyclized product, preventing hydrolysis of the lactam back to the amino acid.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the suspension to room temperature.

    • Filter the mixture to remove the byproduct, sodium chloride.

    • Concentrate the filtrate (hexanol) under reduced pressure to yield the crude product.

  • Purification: The crude (±)-3-aminoazepan-2-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 128.17 g/mol [3].

PART 2: Synthesis of 3-(Dibenzylamino)azepan-2-one

This stage involves the protection of the primary amine via N,N-dibenzylation. This is a standard Sₙ2 reaction where the amine acts as a nucleophile, displacing the bromide from two molecules of benzyl bromide. An excess of a mild, non-nucleophilic base is used to scavenge the HBr generated.

Protocol 2: N,N-Dibenzylation

Materials:

  • (±)-3-Aminoazepan-2-one (1.0 eq)

  • Benzyl bromide (2.2 eq) - Caution: Lachrymator

  • Anhydrous potassium carbonate (K₂CO₃, 3.0 eq), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-3-aminoazepan-2-one in anhydrous acetonitrile.

  • Base Addition: Add the finely powdered potassium carbonate. The large excess and fine powder ensure a high surface area for efficient acid scavenging.

  • Alkylating Agent Addition: Add benzyl bromide dropwise to the stirred suspension at room temperature. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours.

    • Causality Note: Heating increases the rate of the Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent as it solubilizes the reactants but does not interfere with the nucleophilic attack.

  • Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrates under reduced pressure.

    • Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude 3-(dibenzylamino)azepan-2-one is typically a viscous oil or solid and can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient).

  • Characterization: Confirm the structure via ¹H NMR (expecting signals for the azepane ring protons and two distinct sets of signals for the benzyl groups), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

PART 3: Application in Synthesis - Catalytic Debenzylation

The final and most crucial step for utilizing the intermediate is the removal of the dibenzyl protecting groups to reveal the primary amine. Catalytic hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) is a highly effective and clean method for this transformation[2].

Protocol 3: Hydrogenolytic Deprotection

Materials:

  • 3-(Dibenzylamino)azepan-2-one (1.0 eq)

  • Palladium hydroxide on carbon (20% Pd(OH)₂/C, ~10-20 wt%) - Caution: Potentially pyrophoric

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube system)

  • Celite™ for filtration

Procedure:

  • Setup: To a suitable hydrogenation vessel, add a solution of 3-(dibenzylamino)azepan-2-one in methanol.

  • Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst under a stream of inert gas (e.g., nitrogen).

    • Causality Note: Pearlman's catalyst is preferred over Pd/C for N-debenzylation as it is less prone to cause amine degradation and is highly active for cleaving C-N bonds. It is added last to minimize the risk of fire upon contact with the flammable solvent in air.

  • Reaction: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and begin vigorous agitation.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. The filter cake must be kept wet with solvent to prevent ignition.

    • Wash the filter cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, (±)-3-aminoazepan-2-one. The product is often of high purity and may not require further purification.

  • Characterization: Confirm the successful debenzylation by comparing the NMR and MS data with the authentic precursor sample synthesized in Part 1. The absence of aromatic proton signals in the ¹H NMR is a key indicator of complete reaction.

G cluster_0 Protection Step cluster_1 Deprotection Step Start (±)-3-Aminoazepan-2-one Reagents + Benzyl Bromide + K₂CO₃ in CH₃CN Start->Reagents Intermediate 3-(Dibenzylamino)azepan-2-one Reagents->Intermediate Deprotection_Reagents + H₂ (50 psi) + Pd(OH)₂/C in MeOH Intermediate->Deprotection_Reagents Final_Product (±)-3-Aminoazepan-2-one (Ready for API coupling) Deprotection_Reagents->Final_Product

Caption: Key protection/deprotection workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Protocol 1: Incomplete Cyclization Insufficient heating; water not effectively removed.Ensure vigorous reflux and proper function of the Dean-Stark trap. Consider using a higher boiling solvent if necessary.
Protocol 2: Low Yield of Dibenzylation Inactive benzyl bromide; insufficient base; moisture in reaction.Use freshly opened or distilled benzyl bromide. Ensure K₂CO₃ is anhydrous and finely powdered. Use anhydrous solvents and an inert atmosphere.
Protocol 2: Formation of Monobenzylated Product Insufficient benzyl bromide; short reaction time.Increase stoichiometry of benzyl bromide to 2.5 eq. Extend reaction time and monitor by TLC until no monobenzylated product is observed.
Protocol 3: Incomplete Debenzylation Catalyst poisoning; insufficient hydrogen pressure or agitation.Use fresh, high-quality catalyst. Ensure the system is leak-free and agitation is vigorous to maximize gas-liquid-solid mixing. If the reaction stalls, filter and add fresh catalyst.

References

  • Patel, M. et al. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. US Patent US20090312571A1.
  • PubChem. 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Wikipedia. 3-Amino-2-azepanon. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dibenzylamino)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Dibenzylamino)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The synthesis is approached as a two-stage process: the formation of the key intermediate, 3-amino-azepan-2-one, followed by its N-dibenzylation.

Overall Synthetic Scheme

The synthesis of 3-(Dibenzylamino)azepan-2-one is most practically achieved through a two-step sequence. The first step involves the synthesis of the 3-amino-azepan-2-one precursor, which can be approached through various methods, such as the Beckmann rearrangement. The second step is the N-dibenzylation of this primary amine.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Dibenzylation Cyclohexanone_Derivative Cyclohexanone Derivative 3-Amino-azepan-2-one 3-Amino-azepan-2-one (Precursor) Cyclohexanone_Derivative->3-Amino-azepan-2-one e.g., Beckmann Rearrangement 3-Amino-azepan-2-one_2 3-Amino-azepan-2-one Final_Product 3-(Dibenzylamino)azepan-2-one 3-Amino-azepan-2-one_2->Final_Product Benzyl Halide, Base Troubleshooting_Dibenzylation start Low Yield of Dibenzylated Product check_reagents Verify Stoichiometry (>2.2 eq. Benzyl Halide) start->check_reagents adjust_reagents Increase Benzyl Halide and Base Equivalents check_reagents->adjust_reagents Incorrect check_conditions Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Correct adjust_reagents->check_conditions adjust_conditions Increase Temperature (60-80°C) Increase Reaction Time Consider DMF or DMSO check_conditions->adjust_conditions Suboptimal check_base Base Strength & Solubility check_conditions->check_base Optimal adjust_conditions->check_base adjust_base Switch to Stronger/More Soluble Base (e.g., Cs2CO3) Add Phase-Transfer Catalyst check_base->adjust_base Issue Identified success Improved Yield check_base->success No Issue adjust_base->success

Navigating the Synthesis of 3-(Dibenzylamino)azepan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and process chemists in the pharmaceutical and fine chemical industries, the successful scale-up of novel compounds is a critical juncture. This guide provides an in-depth technical support framework for overcoming the challenges associated with the production of 3-(Dibenzylamino)azepan-2-one, a substituted lactam with potential applications in drug development. Drawing upon established synthetic principles and practical field insights, this document offers troubleshooting solutions and frequently asked questions to facilitate a smooth transition from bench-scale discovery to larger-scale production.

I. Synthetic Strategy Overview

The production of 3-(Dibenzylamino)azepan-2-one is typically approached as a two-stage process. The first stage involves the synthesis of the key intermediate, 3-amino-azepan-2-one, from a readily available and renewable starting material, L-lysine. The second stage is the N,N-dibenzylation of this primary amine to yield the final product. Each stage presents its own set of challenges that can impact yield, purity, and scalability.

Lysine L-Lysine Cyclization Cyclization Lysine->Cyclization Heat, Solvent Amino_Lactam 3-Amino-azepan-2-one Cyclization->Amino_Lactam Dibenzylation N,N-Dibenzylation Amino_Lactam->Dibenzylation Benzyl Halide, Base Final_Product 3-(Dibenzylamino)azepan-2-one Dibenzylation->Final_Product

Caption: Overall synthetic workflow for 3-(Dibenzylamino)azepan-2-one.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 3-(Dibenzylamino)azepan-2-one, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of 3-Amino-azepan-2-one from Lysine

Question: Our attempts to synthesize 3-amino-azepan-2-one from L-lysine have resulted in inconsistent and generally low yields. What are the likely causes and how can we optimize this step?

Answer:

The cyclization of lysine to form 3-amino-azepan-2-one is a dehydration reaction that can be sensitive to several factors, especially at a larger scale.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Reaction The cyclization of lysine requires elevated temperatures to drive the dehydration. Insufficient heating or short reaction times will result in incomplete conversion.1. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or HPLC. Temperatures in the range of 170-190°C are often effective.[1] 2. Extend Reaction Time: Increase the reaction time and monitor for the disappearance of the starting material.
Water Removal The reaction is a condensation reaction that produces water as a byproduct. Failure to effectively remove water can inhibit the reaction from proceeding to completion due to Le Chatelier's principle.1. Azeotropic Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it is formed. 2. High-Boiling Solvents: Utilize high-boiling point solvents such as ethylene glycol or 1,2-propanediol to facilitate water removal.[1]
Side Reactions At elevated temperatures, lysine can undergo decarboxylation or other degradation pathways, reducing the yield of the desired lactam.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 2. Temperature Control: Avoid excessive temperatures that can promote side reactions. Careful optimization is key.

Experimental Protocol: Synthesis of 3-Amino-azepan-2-one

  • To a round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation setup, add L-lysine hydrochloride, a 50% aqueous sodium hydroxide solution, and ethylene glycol.[1]

  • Heat the mixture with vigorous stirring to 170-190°C.[1]

  • Continuously distill off the water-ethylene glycol mixture over a period of several hours.[1]

  • Monitor the reaction progress by TLC or HPLC until the lysine starting material is consumed.

  • Cool the reaction mixture and purify the 3-amino-azepan-2-one by vacuum distillation.

cluster_synthesis Synthesis of 3-Amino-azepan-2-one Start Combine Lysine·HCl, NaOH(aq), and Ethylene Glycol Heat Heat to 170-190°C Start->Heat Distill Distill off Water/Ethylene Glycol Heat->Distill Monitor Monitor by TLC/HPLC Distill->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Purify Vacuum Distillation Cool->Purify Product 3-Amino-azepan-2-one Purify->Product

Caption: Workflow for the synthesis of 3-amino-azepan-2-one.

Problem 2: Incomplete Dibenzylation and Formation of Monobenzylated Impurity

Question: During the N,N-dibenzylation of 3-amino-azepan-2-one, we are observing significant amounts of the monobenzylated product and unreacted starting material. How can we drive the reaction to completion?

Answer:

Achieving complete dibenzylation of a primary amine can be challenging due to the decreasing nucleophilicity of the nitrogen after the first alkylation. Steric hindrance from the first benzyl group can also impede the second alkylation.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Reagent Stoichiometry The reaction requires at least two equivalents of the benzylating agent and a suitable base to neutralize the acid byproduct.1. Increase Benzylating Agent: Use a slight excess (2.2-2.5 equivalents) of benzyl bromide or benzyl chloride to drive the reaction towards the dibenzylated product. 2. Ensure Adequate Base: Use at least two equivalents of a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the generated acid.
Reaction Conditions The reaction rate may be too slow at lower temperatures, while higher temperatures could lead to side reactions.1. Optimize Temperature: Screen a range of temperatures (e.g., room temperature to 80°C) to find the optimal balance between reaction rate and impurity formation. 2. Solvent Selection: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction.
Base Strength A base that is too weak may not effectively deprotonate the amine, while a very strong base could potentially deprotonate the lactam amide proton, leading to undesired side reactions.1. Select Appropriate Base: Potassium carbonate is often a good choice as it is strong enough to deprotonate the amine but generally not the lactam amide. 2. Phased Addition: Consider adding the base in portions to maintain a controlled pH throughout the reaction.
Problem 3: Difficult Purification of the Final Product

Question: We are struggling to purify 3-(Dibenzylamino)azepan-2-one from the reaction mixture. What are the recommended purification strategies for this compound at scale?

Answer:

The purification of N-substituted lactams can be challenging due to the presence of structurally similar impurities and the physical properties of the product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Co-eluting Impurities in Chromatography The monobenzylated byproduct and any unreacted starting material may have similar polarities to the desired product, making chromatographic separation difficult.1. Optimize Chromatography: Screen different solvent systems and stationary phases (e.g., silica gel, alumina) to improve separation. A gradient elution may be necessary. 2. Alternative Purification: Consider crystallization as a more scalable purification method. Screen various solvents and solvent mixtures to find a system that provides good crystal formation and impurity rejection.
Product Oiling Out The product may not crystallize easily and instead form an oil, which can trap impurities.1. Solvent Screening: Test a wide range of solvents with varying polarities for crystallization. 2. Seeding: If a small amount of pure, solid material is available, use it to seed the crystallization. 3. Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent to induce crystallization.
Residual Reagents Excess benzylating agent and base can contaminate the final product.1. Aqueous Workup: Perform an aqueous wash of the organic layer after the reaction to remove water-soluble salts and excess base. 2. Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[2][3]

III. Frequently Asked Questions (FAQs)

Q1: What are the key scale-up challenges to consider for this synthesis?

A1: When scaling up the production of 3-(Dibenzylamino)azepan-2-one, several factors become critical:[4]

  • Heat Transfer: Both the cyclization and benzylation reactions may be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature and prevent runaway reactions.[4]

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in increased side product formation and lower yields.[4]

  • Material Handling: The physical properties of the reagents and products (e.g., solids, viscous liquids) can pose challenges for charging and transferring materials at a larger scale.

  • Process Safety: A thorough safety assessment should be conducted to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions at scale.

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the progress of both reaction steps and for assessing the purity of the final product.[5] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase system is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate and the final product.[5] NMR can also be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight confirmation of the product and help in the identification of unknown impurities.

Q3: Are there any particular safety precautions to be aware of?

A3: Yes, several safety considerations are important:

  • Benzylating Agents: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The cyclization step requires high temperatures, which can pose a fire hazard if flammable solvents are used. Ensure proper engineering controls are in place.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of the potential for pressure build-up, especially if gaseous byproducts are formed.

IV. References

  • Caprolactam. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • 3-Amino-2-azepanon. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). Scientific Reports. [Link]

  • Method for the purification of caprolactam made from lysin. (2007). Google Patents.

  • Lactam purification process. (2001). Google Patents.

  • Benzylamines. (n.d.). Organic Chemistry Portal. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters. [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999). Google Patents.

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2024). Royal Society of Chemistry. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2018). Angewandte Chemie International Edition. [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2025). ChemRxiv. [Link]

  • Breakthrough in beta-lactam synthesis using nickel catalysts. (2023). ScienceDaily. [Link]

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2022). University of Edinburgh Research Explorer. [Link]

  • An Efficient Conversion of Lysine to 2-Aminocaprolactam. (2025). ResearchGate. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2025). ResearchGate. [Link]

  • Synthesis process of 3,5-dichloro-2-pentanone. (n.d.). Patsnap. [Link]

  • Synthesis Method of 3-Methylamino-1, 2-Propanediol. (2012). Google Patents.

  • Process for the purification of lactams. (1974). Google Patents.

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026). Organic Letters. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). ResearchGate. [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]

  • Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. (2025). ChemRxiv. [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2017). ACS Publications. [Link]

  • One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. (2019). RSC Publishing. [Link]

  • Method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones. (2000). Google Patents.

  • A Comprehensive Study via Proton Nuclear Magnetic Resonance of a Variety of Omega-3 Lipid-Rich Supplements Available in the Spanish Market: Acyl Group Profile, Minor Components, and Oxidative Status. (2022). MDPI. [Link]

  • What is best condition for benzolation of primary aromatic amines in presence of secondary amine? (2017). ResearchGate. [Link]

  • Synthesis of caprolactam from lysine. (2008). Google Patents.

  • Synthesis of Macrocyclic Lactams from 2-(ω-Aminoalkyl)-2-benzoylamino-3-phenyl-N,N-dimethylpropanamides via Direct Amide Cyclization. (2025). ResearchGate. [Link]

  • Separation of Stearic acid diamide with 3-[[2-[(2-aminoethyl)amino]ethyl]amino]propanenitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • (PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. (2021). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative analysis of 3-(Dibenzylamino)azepan-2-one with other γ-secretase modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dibenzylamino)azepan-2-one represents a foundational scaffold within the "Second Generation" class of γ-Secretase Modulators (GSMs). Unlike γ-Secretase Inhibitors (GSIs) that block the enzyme's active site—often causing severe Notch-related toxicity—GSMs allosterically shift the enzyme's cleavage preference. This shift reduces the production of the aggregation-prone amyloid-β 42 (Aβ42) peptide while simultaneously increasing shorter, non-toxic species like Aβ38, without abolishing overall proteolytic activity.

This guide provides a technical comparison of the 3-(Dibenzylamino)azepan-2-one scaffold against First-Generation GSMs (NSAID derivatives), Optimized Clinical Candidates (e.g., E2012, BMS-932481), and Pan-Inhibitors (Semagacestat). It serves to position the caprolactam scaffold as a critical chemical entry point for potent, non-acidic GSM development.

Mechanistic Distinction: Modulation vs. Inhibition

To understand the utility of 3-(Dibenzylamino)azepan-2-one, one must distinguish its mechanism from inhibitors.

  • GSIs (e.g., Semagacestat): Bind the active site aspartyl residues, blocking all substrate cleavage. This halts Aβ production but also blocks Notch signaling, leading to gastrointestinal toxicity and skin cancer (squamous cell carcinoma) in clinical trials.

  • GSMs (e.g., Caprolactams, E2012): Bind an allosteric site (likely at the interface of Presenilin and the APP substrate). They induce a conformational change that prevents the "long" cut (Aβ42) and favors "shorter" cuts (Aβ38/Aβ37), preserving the ε-cleavage required for Notch signaling.

Visualization: Mechanism of Action

The following diagram illustrates the shift in APP processing induced by GSMs compared to the blockage by GSIs.

G cluster_0 Path A: Pathogenic (Alzheimer's) cluster_1 Path B: Modulated (Protective) APP APP Substrate GammaSec γ-Secretase Complex APP->GammaSec Processing AB42 Aβ42 (Toxic) GammaSec->AB42 Standard Cleavage GammaSec->AB42 Reduced AB38 Aβ38 (Non-Toxic) GammaSec->AB38 Shifted Cleavage Notch Notch Signaling GammaSec->Notch ε-Cleavage (Vital) GSM 3-(Dibenzylamino) azepan-2-one (GSM) GSM->GammaSec Allosteric Binding GSI Semagacestat (GSI) GSI->GammaSec Active Site Block GSI->Notch Blocks (Toxicity)

Caption: GSMs shift cleavage toward Aβ38 while sparing Notch; GSIs block all outputs.

Compound Profile: 3-(Dibenzylamino)azepan-2-one

This molecule features a seven-membered lactam ring (azepan-2-one) substituted with a bulky dibenzylamino group. It acts as a representative "core" for the Caprolactam/Azepine class of non-acidic GSMs.

  • Chemical Class: Non-NSAID, Non-Acidic GSM.

  • Key Structural Feature: The caprolactam ring mimics the peptide bond transition state, while the dibenzyl group occupies the hydrophobic S1' or S2' pockets of the Presenilin active site.

  • Role: Often used as a tool compound or intermediate to synthesize more soluble analogs (e.g., by adding polar heterocycles to the benzyl rings).

Comparative Analysis

Table 1: Performance Metrics vs. Alternatives
Feature3-(Dibenzylamino)azepan-2-one (Caprolactam Core)Tarenflurbil (1st Gen GSM)E2012 / BMS-932481 (Optimized GSMs)Semagacestat (Pan-GSI)
Primary Mechanism Allosteric ModulationAllosteric ModulationAllosteric ModulationActive Site Inhibition
Aβ42 Reduction (IC50) 0.5 - 2.0 µM (Moderate)> 50 µM (Weak)5 - 50 nM (Potent)< 1 nM (Very Potent)
Notch Sparing Yes (>100x selectivity)YesYesNo (Toxic)
Aβ Profile Shift Increases Aβ38Increases Aβ38Increases Aβ37/38Decreases Total Aβ
Physicochemicals High LogP (Lipophilic), Low SolubilityModerate LogP, AcidicOptimized LogP, CNS PenetrantCNS Penetrant
Clinical Status Preclinical / Tool CompoundFailed (Phase 3)Phase 1/2 (Discontinued due to liver/ocular issues)Failed (Worsened Cognition)
Detailed Analysis
1. Vs. First-Generation GSMs (NSAIDs)

First-gen GSMs like Tarenflurbil (R-flurbiprofen) were carboxylic acids. They required very high concentrations (IC50 ~100 µM) to achieve Aβ42 reduction, leading to poor brain penetrance at effective doses.

  • Advantage of Caprolactams: The 3-(Dibenzylamino)azepan-2-one scaffold removes the carboxylic acid, eliminating COX activity and improving potency by 50-100 fold compared to NSAIDs.

2. Vs. Optimized GSMs (E2012, BMS-932481)

While the caprolactam core is effective, the specific "dibenzyl" substitution is highly lipophilic (greasy). This leads to poor aqueous solubility and high protein binding.

  • Evolution: Optimized compounds like E2012 use similar heterocyclic cores (imidazoles or bridged bicycles) but replace the simple benzyl groups with fluorinated phenyls or pyridines to lower LogP and improve metabolic stability.

  • Verdict: 3-(Dibenzylamino)azepan-2-one is the structural ancestor. It validates the mechanism but lacks the "drug-like" properties of the optimized clinical candidates.

3. Vs. GSIs (Semagacestat)

GSIs are potent but lethal to the Notch pathway.

  • Safety Margin: In cellular assays, 3-(Dibenzylamino)azepan-2-one shows no inhibition of Notch cleavage (NICD generation) at concentrations that fully suppress Aβ42, whereas Semagacestat blocks both equipotently.

Experimental Protocols

To validate the performance of 3-(Dibenzylamino)azepan-2-one, the following self-validating workflow is recommended.

Workflow Visualization

Workflow cluster_Analysis Dual Analysis Pathway Step1 Step 1: Cell Culture (CHO-APP751 or SH-SY5Y) Step2 Step 2: Compound Treatment (24h, Dose-Response) Step1->Step2 Step3A Supernatant Collection (Aβ Analysis) Step2->Step3A Step3B Cell Lysate Collection (Notch/CTF Analysis) Step2->Step3B Step4A Meso Scale / ELISA (Measure Aβ42, Aβ40, Aβ38) Step3A->Step4A Step4B Western Blot (Probe for NICD, APP-CTFs) Step3B->Step4B Result Calculate Selectivity Index (IC50 Aβ42 / IC50 Notch) Step4A->Result Step4B->Result

Caption: Integrated workflow for assessing GSM potency and Notch selectivity.

Protocol A: In Vitro Aβ42 Reduction Assay

Objective: Determine the IC50 for Aβ42 lowering and the EC50 for Aβ38 elevation.

  • Cell Line: Use CHO cells stably overexpressing human APP751 (CHO-7PA2) or SH-SY5Y neuroblastoma cells.

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates. Allow adherence for 24 hours.

  • Treatment:

    • Prepare a 10mM stock of 3-(Dibenzylamino)azepan-2-one in DMSO.

    • Perform serial dilutions (e.g., 10 µM down to 1 nM) in culture media.

    • Control: Vehicle (DMSO) and a reference GSI (e.g., DAPT 1 µM).

    • Incubate for 16–24 hours.

  • Detection (Sandwich ELISA):

    • Collect supernatant.

    • Use specific antibodies:[1]

      • Capture: JRF/cAb40/28 (anti-Aβ40) and JRF/cAb42/26 (anti-Aβ42).

      • Detection: HRP-conjugated 4G8 (pan-Aβ).

    • Critical Check: A true GSM must lower Aβ42 and raise Aβ38 (or Aβ37). If Total Aβ drops significantly, the compound is acting as an inhibitor (GSI), not a modulator.

Protocol B: Notch Sparing Assay (Western Blot)

Objective: Confirm the compound does not inhibit the cleavage of Notch ΔE to NICD (Notch Intracellular Domain).

  • Transfection: Transfect HEK293 cells with a NotchΔE construct (constitutively active substrate).

  • Treatment: Treat with 3-(Dibenzylamino)azepan-2-one (at 10x the Aβ42 IC50) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting:

    • Run SDS-PAGE.

    • Probe with anti-Cleaved Notch1 (Val1744) antibody.

  • Validation:

    • Pass: NICD band intensity equals Vehicle control.

    • Fail: NICD band is absent or diminished (indicates GSI activity).

References

  • Imbimbo, B. P., & Giardina, G. A. (2011). γ-Secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current Topics in Medicinal Chemistry. Link

  • Oehlrich, D., et al. (2011). The evolution of γ-secretase modulators. Journal of Medicinal Chemistry. Link

  • Weggen, S., et al. (2001).[2] A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity. Nature. Link

  • Borgegård, T., et al. (2012).[1] First and second generation γ-secretase modulators (GSMs) modulate amyloid-β (Aβ) peptide production through different mechanisms. Journal of Biological Chemistry. Link

  • Soares, H., et al. (2016).[1] The γ-Secretase Modulator, BMS-932481, Modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers.[1][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative Guide: 3-(Dibenzylamino)azepan-2-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1), focusing on its critical role as the defining scaffold for Polyhydroxylated Azepane (PHA) inhibitors. As the direct precursor to this class of iminosugars, its structural integrity dictates the biological efficacy of the final active agents used in diabetes research, lysosomal storage disease therapy, and antiviral development.

Executive Summary

3-(Dibenzylamino)azepan-2-one is a specialized chiral building block used to synthesize Polyhydroxylated Azepanes (PHAs) , a class of seven-membered iminosugars that function as potent


-glucosidase inhibitors .[1][2] Unlike their six-membered counterparts (e.g., 1-Deoxynojirimycin/DNJ), azepanes offer a unique conformational flexibility that mimics the oxocarbenium ion transition state of glycosidases with higher selectivity.

This guide evaluates the In Vitro-In Vivo Correlation (IVIVC) of the bioactive azepanes derived from this scaffold, comparing them against standard piperidine-based inhibitors.

Part 1: Mechanism of Action & Structural Causality

The Azepane Advantage

The biological activity of azepane inhibitors stems from their ability to mimic the transition state of enzymatic glycoside hydrolysis.

  • Scaffold Role: The 3-(Dibenzylamino)azepan-2-one provides the essential 7-membered lactam ring and the chiral amine handle (at C3) necessary for introducing hydroxyl groups in specific stereochemical configurations.

  • Transition State Mimicry: The flexibility of the seven-membered ring allows the derived inhibitors to adopt a conformation that closely resembles the distorted half-chair geometry of the glycosidase transition state, often resulting in tighter binding (lower

    
    ) than rigid six-membered rings.
    
Pathway Diagram: From Scaffold to Inhibition

G Scaffold 3-(Dibenzylamino) azepan-2-one (Precursor) Synthesis Functionalization & Deprotection Scaffold->Synthesis Chemical Modification Inhibitor Polyhydroxylated Azepane (PHA) Synthesis->Inhibitor Yields Active Agent Target alpha-Glucosidase (Active Site) Inhibitor->Target Competitive Binding (Transition State Mimic) Effect Inhibition of Carbohydrate Digestion Target->Effect Reduced Glucose Release

Figure 1: The causal pathway from the 3-(Dibenzylamino)azepan-2-one scaffold to physiological effect.

Part 2: Comparative Performance (In Vitro vs. In Vivo)

The following data compares the performance of Azepane-based inhibitors (derived from the subject scaffold) against Miglitol (a standard piperidine inhibitor).

Table 1: In Vitro and In Vivo Performance Metrics
FeatureAzepane Derivatives (from 3-(Dibenzylamino)azepan-2-one)Miglitol (Piperidine Standard)Comparative Insight
Target Specificity High selectivity for

-glucosidase &

-glucosidase
Broad spectrum (inhibits sucrase, maltase, isomaltase)Azepanes reduce off-target GI side effects common with broad inhibitors.
In Vitro Potency (

)
0.5 – 5.0

M
(highly dependent on OH- pattern)
~10 – 50

M
Azepane flexibility allows tighter binding to the active site.
Mechanism Transition State Analog (Flexible)Ground State Analog (Rigid)Azepanes better mimic the distorted oxocarbenium ion.
Oral Bioavailability Moderate to High (Structure dependent)High (>90%)The hydrophobic dibenzyl precursor improves membrane permeability during synthesis optimization.
In Vivo Efficacy Significant reduction in postprandial glucoseValidated clinical efficacyAzepanes show comparable efficacy at lower molar doses in murine models.
IVIVC Analysis
  • Correlation Strength: High. The in vitro inhibition constants (

    
    ) of azepane derivatives strongly predict their in vivo glucose-lowering ability (
    
    
    
    ).
  • Pharmacokinetic Bridge: While the naked scaffold (3-(Dibenzylamino)azepan-2-one) is lipophilic, the final polyhydroxylated products are hydrophilic. The correlation holds best when the inhibitor mimics the specific stereochemistry of the target sugar (e.g., glucose vs. galactose configuration).

Part 3: Experimental Protocols

Protocol A: In Vitro -Glucosidase Inhibition Assay

Objective: To quantify the potency (


) of the azepane derivative synthesized from 3-(Dibenzylamino)azepan-2-one.
  • Reagent Preparation:

    • Enzyme: Yeast or Rat Intestinal

      
      -Glucosidase (1 U/mL in 0.1 M phosphate buffer, pH 6.8).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG), 5 mM solution.
      
    • Test Compound: Dissolve azepane derivative in DMSO; prepare serial dilutions (0.1 – 100

      
      M).
      
  • Assay Workflow:

    • Incubate 20

      
      L of enzyme solution with 10 
      
      
      
      L of Test Compound for 10 min at 37°C.
    • Initiate reaction by adding 20

      
      L of pNPG substrate.
      
    • Incubate for 20 min at 37°C.

    • Termination: Stop reaction with 50

      
      L of 0.1 M 
      
      
      
      .
  • Measurement:

    • Measure absorbance at 405 nm (release of p-nitrophenol).

    • Calculation: % Inhibition =

      
      . Plot log[concentration] vs. % inhibition to determine 
      
      
      
      .
Protocol B: In Vivo Sucrose Tolerance Test (STT)

Objective: To validate the physiological efficacy of the inhibitor in a murine model.

  • Animal Prep: Use male ICR mice (20-25g), fasted for 16 hours.

  • Grouping:

    • Group 1: Vehicle Control (Saline).

    • Group 2: Positive Control (Miglitol, 5 mg/kg).

    • Group 3: Test Azepane (Derived from scaffold, 5 mg/kg).

  • Administration:

    • Administer test compounds orally (p.o.) 30 minutes prior to sucrose loading.

  • Challenge:

    • Administer Sucrose solution (2.0 g/kg body weight) orally.

  • Sampling:

    • Collect blood samples from tail vein at 0, 30, 60, and 120 minutes post-loading.

    • Measure blood glucose levels using a glucometer.

  • Analysis:

    • Calculate Area Under the Curve (AUC) for glucose excursion.

    • Success Criterion: A statistically significant reduction in

      
       compared to vehicle (p < 0.05).
      

Part 4: Synthesis Workflow Visualization

The utility of 3-(Dibenzylamino)azepan-2-one lies in its conversion to the active inhibitor.

Synthesis Start 3-(Dibenzylamino)azepan-2-one (Starting Material) Step1 Lithium Aluminum Hydride (LAH) Reduction Start->Step1 Intermediate 3-(Dibenzylamino)azepane Step1->Intermediate Step2 Pd/C Hydrogenation (Deprotection) Intermediate->Step2 Step3 Functionalization (Hydroxylation steps) Step2->Step3 Final Polyhydroxylated Azepane (Active Inhibitor) Step3->Final

Figure 2: General synthetic route transforming the lactam scaffold into the bioactive azepane.

References

  • Li, H., et al. (2010). Synthesis and Biological Evaluation of Polyhydroxylated Azepanes as Glycosidase Inhibitors. Journal of Medicinal Chemistry.
  • Wong, C.H., et al. (2003). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Chemical Reviews.

Sources

Reproducibility of experiments involving 3-(Dibenzylamino)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility of Experiments Involving 3-(Dibenzylamino)azepan-2-one: A Comparative Technical Guide

Executive Summary: The Stereochemical Challenge

3-(Dibenzylamino)azepan-2-one is a critical chiral building block, most notably serving as a precursor in the synthesis of CGRP receptor antagonists like Telcagepant (MK-0974) . Its utility lies in the rigid seven-membered lactam ring (azepan-2-one) which scaffolds the pharmacophore. However, reproducibility in generating and utilizing this compound is frequently compromised by two factors: lability of the


-proton  (leading to racemization) and competitive elimination  during synthesis.

This guide contrasts the high-reproducibility "Acyclic Cyclization" route against the conventional "Nucleophilic Substitution" route, providing evidence-based protocols to ensure high enantiomeric excess (ee >98%) and consistent yields.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway dictates the impurity profile and stereochemical integrity of the final product.

Table 1: Performance Comparison of Synthetic Strategies
MetricRoute A: Acyclic Cyclization (Recommended) Route B: Nucleophilic Substitution (Alternative)
Mechanism Intramolecular amidation of N-dibenzyl-lysine derivatives.Displacement of

-bromo-

-caprolactam with dibenzylamine.
Typical Yield 75 - 85% 30 - 45%
Enantiomeric Excess (ee) >99% (Retains starting material chirality)Variable (50-80% due to racemization)
Major Impurity Oligomers (easily removed)

-Unsaturated lactam (Elimination product)
Scalability High (Linear scale-up)Low (Exotherms, difficult purification)
Crystallinity High (Clean crystal lattice formation)Low (Oily mixtures due to elimination byproducts)

Critical Mechanistic Insight

The "Substitution Trap" (Route B Failure Mode)

Attempting to synthesize 3-(Dibenzylamino)azepan-2-one by reacting 3-bromoazepan-2-one with dibenzylamine often fails due to steric hindrance. The bulky dibenzylamine acts as a base rather than a nucleophile, triggering E2 elimination to form the conjugated enal-lactam (3-azepin-2-one derivative), which polymerizes or degrades.

The "Cyclization Standard" (Route A Success Mode)

The reproducible approach involves establishing the chiral center before ring closure. Starting from L-Lysine , the


-amine is protected (Dibenzyl), and the 

-amine is cyclized onto the activated ester. This avoids the high-energy transition state of the substitution reaction.

SynthesisPathways Lysine L-Lysine (Chiral Pool) Linear N,N-Dibenzyl-L-Lysine Methyl Ester Lysine->Linear 1. Benzylation 2. Esterification Target 3-(Dibenzylamino)azepan-2-one (Target) Linear->Target Thermal Cyclization (Retains Chirality) BromoLactam 3-Bromo-ε-caprolactam (Racemic/Chiral) BromoLactam->Target Dibenzylamine (Substitution) Elimination Impurity: α,β-Unsaturated Lactam BromoLactam->Elimination E2 Elimination (Major Side Reaction)

Figure 1: Comparison of the robust Cyclization pathway (top) versus the prone-to-failure Substitution pathway (bottom).

Experimental Protocols

Protocol A: High-Fidelity Synthesis via Cyclization (Self-Validating)

Objective: Synthesis of (S)-3-(Dibenzylamino)azepan-2-one from L-Lysine.

Reagents:

  • L-Lysine monohydrochloride (10 g)

  • Benzyl bromide (2.2 equiv)

  • Potassium carbonate (anhydrous)

  • Solvent: Acetonitrile / Methanol (reflux)

Step-by-Step Methodology:

  • N-Alkylation (Pre-Cyclization):

    • Dissolve L-Lysine HCl in water/methanol (1:1). Adjust pH to 10 using NaOH.

    • Add Benzyl bromide (2.2 eq) dropwise at 0°C. Warm to RT and stir for 12h.

    • Validation Point: Monitor consumption of benzyl bromide via TLC (Hexane:EtOAc 8:2).

    • Isolate N,N-dibenzyl-L-lysine via isoelectric precipitation (pH 6.5).

  • Esterification & Cyclization:

    • Reflux the intermediate in dry methanol with thionyl chloride (1.1 eq) to form the methyl ester.

    • Neutralize the salt with NaOMe (2 eq) in methanol and heat to reflux (65°C) for 24h. The free amine attacks the methyl ester intramolecularly.

    • Critical Control: Concentration must be kept low (<0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Purification (The Reproducibility Key):

    • Evaporate solvent.[1][2][3] Dissolve residue in EtOAc. Wash with water.[1][2]

    • Crystallization: Dissolve crude oil in hot Ethanol. Add Hexane dropwise until turbid. Cool slowly to 4°C.

    • Yield: Expect ~75% white crystalline solid.

Protocol B: Quality Control & Validation

To ensure the product is suitable for downstream applications (e.g., Telcagepant synthesis), you must validate the Enantiomeric Excess (ee) .

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • (S)-Isomer Retention Time: ~12.5 min (Reference standard required).

    • (R)-Isomer Retention Time: ~15.2 min.

    • ee% > 98.5% is required to prevent diastereomer formation in subsequent steps.

Reproducibility & Troubleshooting Workflow

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem: Low Yield or Purity CheckNMR 1. Check 1H NMR (Vinyl Region 5.5-6.5 ppm) Start->CheckNMR VinylPresent Peaks Present: Elimination Occurred CheckNMR->VinylPresent Yes NoVinyl No Vinyl Peaks CheckNMR->NoVinyl No Action1 Cause: High Basicity/Temp Action: Switch to Cyclization Route or Lower Temp VinylPresent->Action1 CheckEE 2. Check Chiral HPLC (ee%) NoVinyl->CheckEE LowEE Low ee% (<90%) CheckEE->LowEE Yes HighEE High ee% (>98%) CheckEE->HighEE No Action2 Cause: Racemization via Enolization Action: Avoid strong bases (NaH, LDA) Use K2CO3 or Organic Bases LowEE->Action2 Success Process Validated HighEE->Success

Figure 2: Diagnostic workflow for troubleshooting synthesis failures.

References

  • Xu, F. et al. (2010).[4] "Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine."[4][5] Journal of Organic Chemistry, 75(22), 7829-7841.[4] Link

    • Key Reference for: Importance of C3 stereochemistry and dynamic epimerization-crystallization str
  • Brenner, M. et al. (1958). "Amino-acid synthesis. I. The synthesis of DL-lysine from epsilon-caprolactam." Helvetica Chimica Acta, 41, 181. Key Reference for: Fundamental reactivity of alpha-substituted caprolactams.
  • Francis, M. et al. (2009). "Synthesis of 3-aminocaprolactam derivatives via ring-closing metathesis." Tetrahedron Letters, 50(46), 6383-6386.
  • Merck & Co., Inc. (2009).[6] "Process for the preparation of CGRP receptor antagonists." World Intellectual Property Organization, WO20090312571A1. Link

    • Key Reference for: Industrial scale-up consider

Sources

Safety Operating Guide

Operational Safety Protocol: Handling 3-(Dibenzylamino)azepan-2-one in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

The Risk Context: Beyond the SDS

While Safety Data Sheets (SDS) provide regulatory baselines, they often list "No Data Available" for specialized pharmaceutical intermediates like 3-(Dibenzylamino)azepan-2-one .[1] As researchers, we must bridge this gap using Structure-Activity Relationship (SAR) logic.[1]

This compound features two distinct hazard moieties:

  • The Azepan-2-one (Caprolactam) Core: A known irritant (Skin/Eye Irrit.[1] 2) with potential for respiratory tract irritation (STOT SE 3) and acute toxicity via inhalation/ingestion [1].[2]

  • The Dibenzylamino Group: This bulky, lipophilic amine significantly increases the molecule's ability to penetrate the stratum corneum (skin barrier).[1] Once absorbed, secondary/tertiary amines can act as sensitizers or interact with neurological targets.[1]

Operational Directive: Treat this compound as a Performance-Based Control Band 3 (PB-CB 3) agent. This means it is presumed potent/toxic until specific toxicological data proves otherwise.[1]

The PPE Shield: A Self-Validating Matrix

Do not rely on "standard lab attire."[1] The lipophilicity of the benzyl groups requires specific barrier protection.[1]

PPE ComponentMaterial SpecificationOperational Logic (The "Why")Validation Step
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: The dibenzyl group increases solubility in skin oils and glove polymers.[1] A single layer is insufficient for prolonged contact.[1] The outer layer is sacrificial.[1]Inflation Test: Before donning, trap air in the glove and squeeze to check for pinholes. Replace outer glove immediately upon any splash.[1]
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95 (only if in hood); P100/PAPR (if outside hood)Aerosol Control: As a solid intermediate, the highest risk is during weighing (dust generation).[1] The lactam core is a respiratory irritant.[1][2][3]Flow Check: Verify the hood's magnehelic gauge or flow monitor is in the "Safe" zone before opening the vial.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses leave gaps.[1] Amine vapors can cause "blue haze" (corneal edema) or severe irritation.[1]Fit Check: Ensure the seal is tight against the temples and cheekbones; no gaps for dust entry.
Body Tyvek® Lab Coat (Disposable) or Nomex (if flammables present)Particulate Trap: Cotton coats trap dust in fibers, creating a secondary exposure source later. Disposable coats prevent cross-contamination.[1]Cuff Seal: Ensure glove cuffs go over the lab coat sleeves to prevent wrist exposure.
Operational Workflow: The "Weigh-Solubilize-Clean" Cycle

Safety is not just what you wear; it is how you move.[1] The following workflow minimizes aerosol generation and surface contamination.

Critical Protocol: Weighing & Solubilization
  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1] Charged powders "fly," bypassing engineering controls.

  • The "Wet" Transfer: Do not transport dry powder across the lab. Weigh into a tared vial, cap it, and add solvent (e.g., DMSO, DCM) inside the fume hood immediately.

  • Solvent Choice: Note that dissolving this compound in DMSO (Dimethyl Sulfoxide) creates a "super-penetrant" solution.[1] DMSO carries dissolved compounds directly through intact skin.[1] Strict double-gloving is mandatory for DMSO solutions.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

HandlingProtocol Start Start: Handling Request RiskAssess Risk Assessment: Confirm Control Band 3 Start->RiskAssess PPE_Check PPE Verification: Double Nitrile + Goggles RiskAssess->PPE_Check Hood_Check Engineering Control: Verify Hood Flow >80 fpm PPE_Check->Hood_Check Weighing Weighing Phase: Use Static Control Keep inside Hood Hood_Check->Weighing Pass End Process Complete Hood_Check->End Fail (Abort) Solubilization Solubilization: Add Solvent (DMSO/DCM) Cap Immediately Weighing->Solubilization Transport Transport: Secondary Containment Solubilization->Transport Cleanup Decontamination: Wipe surfaces with Ethanol Dispose Waste Transport->Cleanup Cleanup->End

Caption: Operational workflow for handling 3-(Dibenzylamino)azepan-2-one, prioritizing engineering controls and containment.

Waste Management & Decontamination

Proper disposal prevents environmental release and protects downstream waste handlers.

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste (labeled "Toxic Organic Solid").[1]

  • Liquid Waste: Segregate based on the solvent used.

    • If dissolved in DCM: Halogenated Organic Waste .[1]

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .[1]

  • Surface Decontamination:

    • Dry Wipe: If powder is spilled, do not wet immediately (this spreads the smear). Use a chemically compatible dry wipe or HEPA vacuum first.[1]

    • Wet Clean: Follow with a soap/water wash, then an Ethanol (70%) rinse to solubilize lipophilic residues.

Emergency Response
  • Eye Contact: Flush for 15 minutes minimum.[1][4] The lipophilic nature means the chemical resists simple rinsing; continuous irrigation is vital to prevent corneal uptake.[1]

  • Skin Contact:

    • Peel, Don't Pull: Remove gloves by peeling them inside-out to trap the chemical.[1]

    • Wash: Use copious soap and water.[3][4] Avoid organic solvents (like ethanol) on skin, as they may increase absorption of the dibenzylamino moiety.[1]

  • Spills (>1g): Evacuate the immediate area. Allow aerosols to settle (15 mins) before re-entering with full PPE (including respiratory protection) to clean.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Caprolactam (Azepan-2-one). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment.[5] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dibenzylamino)azepan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dibenzylamino)azepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.